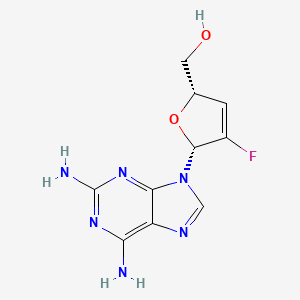

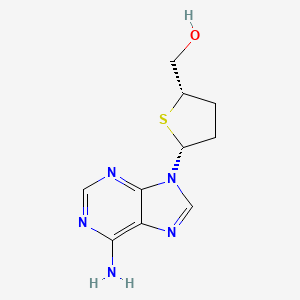

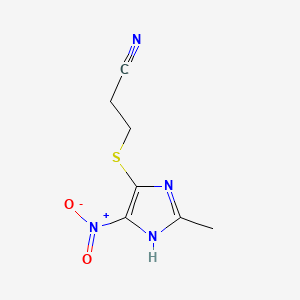

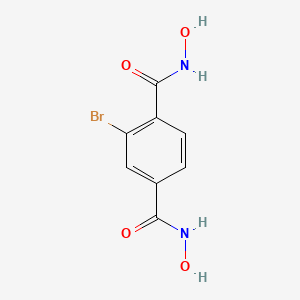

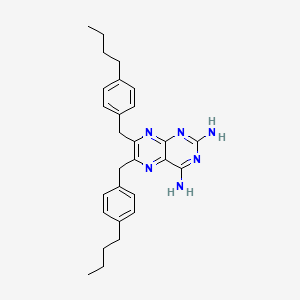

2,4-Pteridinediamine, 6,7-bis((4-butylphenyl)methyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PT328 is a two-part, room temperature curing polyurethane adhesive. It is known for its excellent adhesion to a wide variety of substrates, including metals, plastics, and composites. PT328 is particularly valued for its long pot life, making it suitable for covering large areas. It also boasts excellent environmental and chemical resistance, making it ideal for industrial applications .

Vorbereitungsmethoden

PT328 is prepared as a two-part system consisting of a polyurethane component and an isocyanate component. The components are mixed in a 1:1 ratio by volume. The mixture is thixotropic, meaning it has a non-slump rheology, which allows it to be applied to vertical surfaces without dripping. The curing process can occur at room temperature, with full cure achieved in 4-5 days at 23°C or in 30 minutes at 90°C .

Analyse Chemischer Reaktionen

PT328 undergoes several types of chemical reactions, primarily involving the formation of polyurethane linkages. The key reactions include:

Addition Reaction: The primary reaction is the addition of the isocyanate group to the hydroxyl group of the polyurethane component, forming a urethane linkage.

Cross-Linking: The isocyanate groups can react with multiple hydroxyl groups, leading to cross-linking and the formation of a three-dimensional network.

Catalysis: The reaction can be catalyzed by various compounds, including anionic, cationic, and coordinative compounds.

Wissenschaftliche Forschungsanwendungen

PT328 has a wide range of scientific research applications:

Chemistry: Used as an adhesive in various chemical processes and experiments due to its strong bonding properties.

Biology: Employed in the assembly of biological equipment and devices where strong, durable bonds are required.

Medicine: Utilized in the production of medical devices and equipment, benefiting from its biocompatibility and strong adhesion.

Industry: Widely used in industries such as boat building, wind turbines, trains, and trams due to its excellent resistance to environmental factors and strong bonding capabilities

Wirkmechanismus

The mechanism of action of PT328 involves the formation of strong urethane linkages through the reaction of isocyanate groups with hydroxyl groups. This reaction results in the formation of a three-dimensional network that provides strong adhesion and resistance to environmental factors. The molecular targets include the hydroxyl groups present in the substrate materials, and the pathways involve the addition and cross-linking reactions .

Vergleich Mit ähnlichen Verbindungen

PT328 is unique in its combination of strong adhesion, long pot life, and excellent environmental resistance. Similar compounds include:

PT321: Another two-part polyurethane adhesive with similar properties but different curing times and strength characteristics.

PT328 stands out due to its balance of strong adhesion, flexibility, and resistance to environmental factors, making it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer |

49870-02-2 |

|---|---|

Molekularformel |

C28H34N6 |

Molekulargewicht |

454.6 g/mol |

IUPAC-Name |

6,7-bis[(4-butylphenyl)methyl]pteridine-2,4-diamine |

InChI |

InChI=1S/C28H34N6/c1-3-5-7-19-9-13-21(14-10-19)17-23-24(18-22-15-11-20(12-16-22)8-6-4-2)32-27-25(31-23)26(29)33-28(30)34-27/h9-16H,3-8,17-18H2,1-2H3,(H4,29,30,32,33,34) |

InChI-Schlüssel |

CMNJKPIJLXCJHK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)CC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CC4=CC=C(C=C4)CCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.